1-Methyl-N-(propan-2-yl)azetidin-3-amine
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Overview
Description
1-Methyl-N-(propan-2-yl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(propan-2-yl)azetidin-3-amine typically involves the aza-Michael addition reaction. This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or alkali salts. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the Horner–Wadsworth–Emmons reaction . The aza-Michael addition with NH-heterocycles yields the target functionalized 3-substituted azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-(propan-2-yl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-(propan-2-yl)azetidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of various functional materials and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(propan-2-yl)azetidin-3-amine involves its interaction with molecular targets and pathways. For instance, azetidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific molecular targets and pathways depend on the functional groups attached to the azetidine ring and the overall structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has similar structural features and exhibits antiproliferative activity.
3-Amino-2-oxetanecarboxylic acid: Another four-membered ring compound with biological activity.
Uniqueness
1-Methyl-N-(propan-2-yl)azetidin-3-amine is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-methyl-N-propan-2-ylazetidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6(2)8-7-4-9(3)5-7/h6-8H,4-5H2,1-3H3 |
InChI Key |
VLJSTSPPYGWWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CN(C1)C |
Origin of Product |
United States |
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